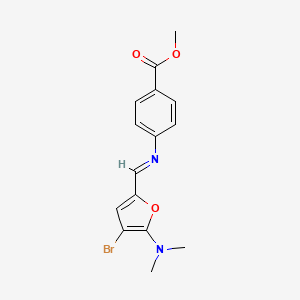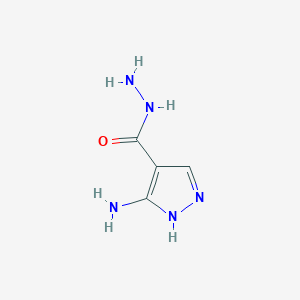![molecular formula C6H6N4O B15209529 3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine CAS No. 436085-95-9](/img/structure/B15209529.png)
3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine is a heterocyclic compound that features a unique fusion of pyrazole and oxadiazine ringsThe presence of both nitrogen and oxygen atoms within its structure contributes to its diverse reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine can be achieved through several methods. One common approach involves the cyclization of acylhydrazides with allenoates. This method typically involves the aerobic oxidation of acylhydrazides to form N-acyldiazenes, followed by a [2 + 4] cycloaddition reaction with allenoates in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) . The reaction conditions often include the use of sodium nitrite (NaNO2) and nitric acid (HNO3) for the oxidation step .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic route suggests its potential for industrial application. The use of green and efficient one-pot synthesis methods can facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under aerobic conditions to form N-acyldiazenes.
Cycloaddition: It participates in [2 + 4] cycloaddition reactions with allenoates.
Substitution: The presence of reactive nitrogen and oxygen atoms allows for substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Sodium nitrite (NaNO2) and nitric acid (HNO3) are commonly used for the aerobic oxidation of acylhydrazides.
Cycloaddition: 4-(dimethylamino)pyridine (DMAP) is used as a catalyst for the cycloaddition reactions.
Major Products
The major products formed from these reactions include various substituted oxadiazines, which can be further functionalized for specific applications .
Scientific Research Applications
3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure and reactivity make it a valuable scaffold for the development of new pharmaceuticals.
Materials Science: Its heterocyclic nature allows for the design of novel materials with specific electronic and optical properties.
Biological Studies: The compound’s potential biological activity is of interest for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine involves its interaction with various molecular targets. The presence of nitrogen and oxygen atoms allows the compound to form hydrogen bonds and coordinate with metal ions, influencing its biological activity. The exact pathways and targets depend on the specific application and functionalization of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazole ring structure but differ in their fused ring systems.
Pyrazolo[3,4-b]pyridines: These compounds also feature a pyrazole ring but have different substitution patterns and reactivity.
Uniqueness
3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine is unique due to its specific fusion of pyrazole and oxadiazine rings, which imparts distinct reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research .
Properties
CAS No. |
436085-95-9 |
|---|---|
Molecular Formula |
C6H6N4O |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
3,7-dimethylpyrazolo[4,3-e][1,3,4]oxadiazine |
InChI |
InChI=1S/C6H6N4O/c1-3-5-6(10-7-3)11-4(2)8-9-5/h1-2H3 |
InChI Key |
PJOXGQJWXTXOID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2C1=NN=C(O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


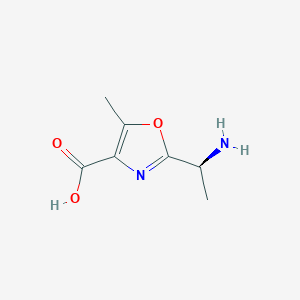

![3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B15209460.png)

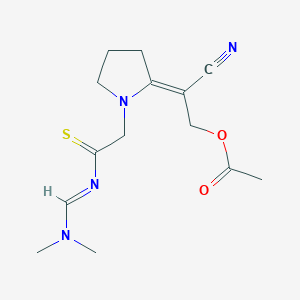

![5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-](/img/structure/B15209483.png)
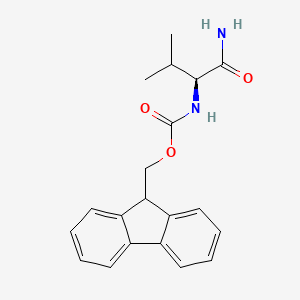
![2-(Carboxymethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B15209501.png)


